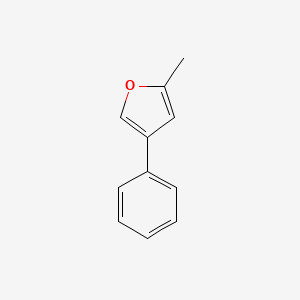

2-Methyl-4-phenylfuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21433-91-0 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-methyl-4-phenylfuran |

InChI |

InChI=1S/C11H10O/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

KUGFDGJVAIMWFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Phenylfuran and Its Derivatives

Classical Approaches to Furan (B31954) Ring Synthesis

Traditional methods for constructing the furan nucleus, established over a century ago, remain relevant in organic synthesis. These approaches typically involve the cyclization of acyclic precursors.

The Paal-Knorr synthesis is a cornerstone method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The furan synthesis specifically requires an acid catalyst to facilitate the cyclization and dehydration of a 1,4-diketone. wikipedia.orgwikipedia.org For the targeted synthesis of 2-Methyl-4-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione.

The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. alfa-chemistry.com This intramolecular nucleophilic attack forms a five-membered cyclic hemiacetal. wikipedia.org Subsequent acid-catalyzed dehydration of this intermediate eliminates a water molecule to yield the aromatic furan ring. wikipedia.orgalfa-chemistry.com Various acids, including protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as dehydrating agents like phosphorus pentoxide (P₂O₅), can be used to promote the reaction. alfa-chemistry.com

| Precursor | Catalyst/Reagent | Solvent | Conditions | Product |

| 1,4-Diketone | Acid Catalyst (e.g., H₂SO₄, p-TsOH) or Dehydrating Agent (e.g., P₂O₅) | Toluene, Benzene (B151609) | Reflux | Substituted Furan |

This table presents a generalized summary of the Paal-Knorr reaction conditions. Specific conditions may vary based on the substrate. alfa-chemistry.com

The primary challenge in this approach often lies in the synthesis of the requisite 1,4-diketone precursor, which may require a multi-step preparation process.

The Feist-Benary synthesis is another classical route to substituted furans, involving the reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base. wikipedia.orgchemeurope.comambeed.com Common bases used to catalyze this condensation reaction include amines like ammonia (B1221849) and pyridine. wikipedia.org

The reaction mechanism begins with the base-mediated deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone. The subsequent step is an intramolecular nucleophilic substitution where the enolate oxygen displaces the halide, leading to the cyclized product, which then dehydrates to form the furan ring. wikipedia.orgslideshare.net

To synthesize a derivative such as ethyl this compound-3-carboxylate, one could envision reacting ethyl 2-phenylacetoacetate with chloroacetone. The base would deprotonate the acetoacetate, which would then attack the chloroacetone, leading to a 1,4-dicarbonyl intermediate that cyclizes to the desired furan.

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Potential Product |

| Chloroacetone | Ethyl 2-phenylacetoacetate | Pyridine, Ammonia | Ethyl this compound-3-carboxylate |

This table outlines a potential synthetic route based on the general principles of the Feist-Benary synthesis. wikipedia.orgchemeurope.com

Modifications to this method exist, such as an enantioselective interrupted Feist-Benary reaction using chiral auxiliaries derived from cinchona alkaloids. chemeurope.com

Modern Synthetic Strategies

Contemporary approaches to furan synthesis often leverage transition-metal catalysis and multicomponent reactions to improve efficiency, atom economy, and access to diverse structures under milder conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the arylation of heterocyclic rings. sioc-journal.cn Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for synthesizing arylfurans. acs.orgtandfonline.com This strategy can be applied to the synthesis of this compound by coupling a suitable phenyl-containing reagent with a 2-methylfuran (B129897) derivative bearing a leaving group (e.g., a halogen).

For instance, 2-bromo- or 2-iodo-4-methylfuran could be coupled with phenylboronic acid under palladium catalysis. A typical Suzuki coupling procedure involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃), and a solvent system such as a mixture of dimethylformamide (DMF) and water. tandfonline.comthieme-connect.com Alternatively, a nickel(II)-phosphine complex can catalyze the cross-coupling of Grignard reagents with halofurans for a regiospecific synthesis of arylfurans. acs.org The synthesis of oligo(arylfuran)s has also been achieved using Stille and Negishi coupling reactions. nih.gov

| Furan Substrate | Aryl Source | Catalyst | Base | Solvent | Product |

| 2-Bromofuran | Arylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/Water | 2-Arylfuran |

This table summarizes a general procedure for the palladium-catalyzed Suzuki coupling to produce 2-arylfurans, with yields reported as moderate to good. tandfonline.comthieme-connect.com

The intramolecular cyclization of functionalized precursors provides a direct route to substituted furans. A highly efficient synthesis of this compound has been reported starting from β-hydroxyl allenic sulfides. sciengine.comresearchgate.net

In this method, the starting β-hydroxyl allenic sulfide (B99878) is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF). The reaction proceeds via a cyclization pathway that involves the removal of the phenylthio group, leading to the formation of the furan ring. This specific reaction has been shown to produce this compound in an excellent yield of 97%. sciengine.comresearchgate.net The synthesis of the β-hydroxyl allenic sulfide precursors can be achieved from α-diazo carbonyl compounds and propargyl sulfides. sciengine.com Acid-mediated cyclization of γ-alkynyl ketones through an allene (B1206475) intermediate is another reported one-pot method for constructing substituted furans. nih.gov

| Starting Material | Reagent | Solvent | Yield | Reference |

| β-hydroxyl-γ-phenyl-allenic sulfide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 97% | sciengine.com, researchgate.net |

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules, as they combine three or more reactants in a single synthetic operation, often with high atom economy. rsc.org Several MCRs have been developed for the synthesis of highly functionalized furans. mdpi.comnih.gov

One such approach involves the three-component reaction of arylglyoxals, acetylacetone, and phenols. nih.govscispace.com By selecting phenylglyoxal, acetylacetone, and a suitable phenol (B47542), one could potentially construct a furan ring with the desired 2-methyl and 4-phenyl substitution pattern. The mechanism is proposed to proceed through an initial Knoevenagel condensation between the arylglyoxal and acetylacetone, followed by a Michael addition of the phenol to the resulting intermediate, which then cyclizes. nih.gov These reactions can be performed under catalyst-free conditions using a base like triethylamine (B128534) in a solvent such as acetone (B3395972) at reflux. tubitak.gov.tr

Other MCRs for furan synthesis include the reaction between aromatic amines, aromatic aldehydes, and dialkylacetylene dicarboxylates, which can be catalyzed by magnetic nanoparticle-supported catalysts in green solvents. nanomaterchem.com Gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds also provide an efficient route to polysubstituted furans. mdpi.com

Regioselectivity and Stereoselectivity in Furan Synthesis

The synthesis of polysubstituted furans, such as this compound, presents a significant challenge in controlling the placement of substituents on the furan ring, a concept known as regioselectivity. Additionally, controlling the three-dimensional arrangement of these substituents, or stereoselectivity, is crucial, particularly when chiral centers are present.

Classical methods for furan synthesis, including the Paal-Knorr and Feist-Bénary reactions, are foundational in producing substituted furans. acs.orgscispace.com The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a widely used method for preparing furans. wikipedia.orgorganic-chemistry.org The regioselectivity in this reaction is inherently determined by the structure of the starting 1,4-dione. For instance, the cyclization of a 1-phenyl-1,4-pentanedione (B1580630) derivative under acidic conditions would lead to a 2-phenylfuran (B99556).

The Feist-Bénary reaction, a condensation reaction between α-halo ketones and β-dicarbonyl compounds, also offers a route to substituted furans. wikipedia.org This reaction is catalyzed by bases like ammonia or pyridine. The regioselectivity can be influenced by the nature of the reactants and reaction conditions. deepdyve.com Modifications to the Feist-Bénary reaction, such as using chiral auxiliaries, have been explored to achieve enantioselective synthesis of dihydrofurans. acs.org

Modern synthetic methods often provide greater control over regioselectivity. For example, a modular approach using a trans-carboboration strategy on propargyl alcohols allows for the synthesis of furans with up to four different substituents in a highly controlled manner. nih.gov Another strategy involves the regioselective lithiation of substituted furan rings, enabling the introduction of substituents at specific positions.

Recent research has also focused on photocatalytic methods for the synthesis of tetra-substituted furans from 1,3-diketones, where the regioselectivity can be influenced by the reaction temperature. scispace.com Furthermore, cycloaddition reactions of indolynes with 2-substituted furans have shown remarkable regioselectivity, which is dependent on the electronic nature of the substituents on the indolyne. nih.gov

The table below summarizes different synthetic approaches to substituted furans and their observed regioselectivity.

| Synthetic Method | Reactants | Catalyst/Conditions | Product(s) | Yield (%) | Regioselectivity | Reference(s) |

| Paal-Knorr Synthesis | 1-phenyl-1,4-pentanedione | p-toluenesulfonic acid (PTSA), Toluene, 110°C | 2-Phenylfuran | 68 | High | |

| Feist-Bénary Reaction | α-halo ketones and β-dicarbonyls | Amine base (e.g., pyridine) | Substituted furans | Varies | Good | wikipedia.org |

| trans-Carboboration | Propargyl alcohol, acid chloride, aryl halide | Pd/Cu co-catalyst | Tetrasubstituted furans | Good | High | nih.gov |

| Photocatalysis | 1,3-diketones | 4CzIPN, Cs2CO3, CO2 | Tetra-substituted furan isomers | 48-50 | Temperature-dependent | scispace.com |

| Gold-Catalyzed Cyclization | Allenyl ketones | Au nanoparticles on TiO2 | Substituted furans | High | High | organic-chemistry.org |

Derivatization Strategies for the this compound Core

The this compound core serves as a versatile scaffold for further chemical modifications. These derivatization strategies can be broadly categorized into functional group interconversions on the furan ring and the introduction of side chains or additional heterocyclic moieties.

Functional Group Interconversions on the Furan Ring

Functional group interconversions (FGIs) are essential for modifying the properties of the this compound core. These reactions can alter the electronic nature of the furan ring and provide handles for further synthetic transformations. Common FGIs include halogenation, acylation, and oxidation/reduction.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the furan ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can be used for bromination. vulcanchem.com These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the furan ring. The reaction of 2-methylfuran with N-acylbenzotriazoles in the presence of a Lewis acid like TiCl4 or ZnBr2 has been shown to produce 2-methyl-4-acylfurans in good yields. core.ac.uk

Oxidation and Reduction: The substituents on the furan ring can be modified through oxidation or reduction. For example, a carboxylic acid group on the furan ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The following table provides examples of functional group interconversions on furan derivatives.

| Reaction | Substrate | Reagent(s) and Conditions | Product | Yield (%) | Reference(s) |

| Bromination | Bis(5-phenylfuran-2-yl)methane | NBS, CCl4 | 4,4'-dibromo analog | 65 | vulcanchem.com |

| Acylation | 2-Methylfuran | 4-Methylphenyl-acylbenzotriazole, ZnBr2 | (4-Methylphenyl)(2-methyl-5-furyl)methanone | 89 | core.ac.uk |

| Chlorination | (5-phenylfuran-2-yl)methanol | Thionyl chloride (SOCl2), Dichloromethane (B109758) | 2-(chloromethyl)-5-phenylfuran | 40 | vulcanchem.com |

| Reduction | Methylene bridge in Bis(5-phenylfuran-2-yl)methane | Lithium aluminum hydride (LiAlH4) | Methyl moiety | 85 | vulcanchem.com |

| Ozonolysis | Methylene bridge in Bis(5-phenylfuran-2-yl)methane | O3 | 5-phenylfuran-2-carbaldehyde | 91 | vulcanchem.com |

Introduction of Side Chains and Additional Heterocyclic Moieties

The introduction of side chains and additional heterocyclic rings to the this compound core is a key strategy for developing new molecules with diverse properties.

Introduction of Side Chains: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions can be used to introduce aryl or other side chains onto a halogenated furan ring. For example, a bromo-furan derivative can be coupled with an arylboronic acid in the presence of a palladium catalyst to yield an aryl-substituted furan. Alkyl chains can also be introduced through palladium-catalyzed regioselective α-alkylation of furans with alkyl iodides. rsc.org A gold(III)-catalyzed propargylic substitution reaction followed by cycloisomerization provides a route to polysubstituted furans with various side chains. nih.gov

Introduction of Additional Heterocyclic Moieties: The this compound core can be linked to other heterocyclic systems to create more complex molecules. This can be achieved by synthesizing a furan derivative that already contains a heterocyclic substituent or by modifying a functional group on the furan ring to build a new heterocyclic ring. For instance, a furan-containing intermediate can be used in a subsequent cyclization reaction to form a fused or linked heterocyclic system. bohrium.com One approach involves the synthesis of furan-fused heterocycles through a (4+1)-annulation with a sulfoxonium ylide. bohrium.com Another method utilizes an inverse electron demand Diels-Alder reaction of heteronorbornadienes to produce β-substituted furans, which can include halogenated furans that are precursors to other heterocyclic systems. acs.org

The table below presents examples of reactions used to introduce side chains and heterocyclic moieties.

| Reaction Type | Substrate | Reagent(s) and Conditions | Product | Yield (%) | Reference(s) |

| Suzuki-Miyaura Coupling | N-(4-bromophenyl)furan-2-carboxamide, Arylboronic acid | Pd(PPh3)4, K3PO4 | N-(4-arylphenyl)furan-2-carboxamides | 32-83 | mdpi.com |

| α-Alkylation | Methyl furan-2-carboxylate, 4-iodotetrahydro-2H-pyran | Pd(PPh3)4, Xantphos, Cs2CO3 | Methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate | low | rsc.org |

| Gold-Catalyzed Cycloisomerization | N-Tosylpropargyl amine, 1,3-dicarbonyl compound | Au(III) catalyst | Ethyl 5-benzyl-2-methyl-4-phenylfuran-3-carboxylate | 73 | nih.gov |

| (4+1)-Annulation | Arylidene heterocyclic-N-fused imidazolone, α-carbonyl sulfoxonium ylide | DMF, 110°C or MeCN, 70°C | Heterocyclic-fused furan derivatives | Good | bohrium.com |

Mechanistic Investigations of Reactions Involving 2 Methyl 4 Phenylfuran

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The furan ring is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom. In 2-Methyl-4-phenylfuran, the positions for electrophilic attack are influenced by both the methyl and phenyl substituents.

The general mechanism for EAS involves two principal steps:

Attack of the electrophile: The π-electron system of the furan ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.pub This step is typically the rate-determining step as it disrupts the aromaticity of the ring. pressbooks.pubmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. pressbooks.pubmasterorganicchemistry.com

For monosubstituted benzenes, electrophilic attack can occur at the ortho, meta, or para positions. masterorganicchemistry.com However, in the case of this compound, the directing effects of both the methyl and phenyl groups must be considered. The methyl group at the 2-position is an activating group, directing incoming electrophiles to the adjacent 3- and 5-positions. The phenyl group at the 4-position also influences the electron density of the furan ring. The interplay of these electronic and steric effects determines the regioselectivity of the substitution. For instance, in related substituted furans, electrophilic substitution on the phenyl group can also occur.

Oxidation Pathways of this compound

The oxidation of furans can lead to a variety of products depending on the oxidant and reaction conditions. For this compound, oxidation can target the furan ring, the methyl group, or the phenyl group.

Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed. The oxidation of the furan ring often leads to ring-opening products or the formation of furanones. For example, the oxidation of 2-methyl-5-phenylfuran-3-carboxylic acid can yield furanones. In the context of atmospheric chemistry, the oxidation of 2-methylfuran (B129897) by hydroxyl radicals proceeds through multiple pathways, including substituent-retention and substituent-loss pathways, leading to a variety of smaller, more volatile organic compounds and carboxylic acids. researchgate.net

Reduction Reactions and Dihydrofuran Formation

The reduction of furans can yield dihydrofurans or tetrahydrofurans, depending on the reducing agent and reaction conditions. A mild Brønsted acid-catalyzed reduction of furans using silanes as reducing agents has been reported to produce 2,5-dihydro- and/or tetrahydrofuran (B95107) derivatives. acs.orgnih.gov This method has been shown to be effective for a range of substituted furans, including those with aryl groups. acs.org For instance, 3-aryl furans can be fully reduced to their corresponding tetrahydrofuran derivatives. acs.orgnih.gov

The reaction of 2(5Z)-5-((4-dimethylamino) phenylimino)-2-acetyl-2-dihydro-2-methyl-4-phenylfuran-3-carbonitrile has been studied, indicating the formation of dihydrofuran derivatives. scirp.orgresearchgate.net The reduction of related furan compounds, such as 4-phenylfuran-2-carbaldehyde, with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can lead to the corresponding alcohol, 4-phenylfuran-2-methanol.

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgnih.gov Furans can act as the diene component in these reactions. The reactivity of this compound in Diels-Alder reactions is influenced by its substituents.

Studies on the Diels-Alder reaction of 2-methylfuran with various dienophiles have been conducted. researchgate.net For instance, the reaction of 2-methylfuran with 3-bromo-1-phenylprop-2-ynone has been investigated using computational methods, which indicate that the reaction is regioselective. researchgate.net Lewis acids, such as aluminum chloride (AlCl3), can promote the Diels-Alder reaction of 2-methylfuran and 2-phenylfuran (B99556) with ethyl propiolate. cdnsciencepub.comcdnsciencepub.com These reactions can lead to the formation of substituted aromatic compounds through rearrangement of the initial cycloadducts. cdnsciencepub.com

The hetero-Diels-Alder reaction, where a heteroatom is present in the diene or dienophile, is also a significant transformation for furan derivatives. wikipedia.org

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, this compound can undergo various transformations and rearrangements. Acid-catalyzed reactions of furans often involve protonation of the furan ring, leading to the formation of reactive intermediates.

For example, the AlCl3-promoted reaction of 2-methylfuran with ethyl propiolate results in rearranged phenolic products. cdnsciencepub.comcdnsciencepub.com This suggests that the initial Diels-Alder adduct undergoes an acid-catalyzed rearrangement. Similarly, acid-catalyzed cyclization is a known method for the synthesis of furanones from γ-hydroxycarboxylic acids. Brønsted acid-catalyzed heterocyclization of protected γ-hydroxy-α,β-unsaturated ketones provides a route to substituted furans, including 2-methyl-5-phenylfuran. rsc.org

Influence of Substituent Effects on Reaction Pathways

The methyl and phenyl groups on the furan ring of this compound exert significant electronic and steric effects on its reactivity.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density of the furan ring and activates it towards electrophilic attack. libretexts.org The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction type and the nature of the transition state. In dye-sensitized photooxidation reactions of furans, aryl substituents have been shown to influence the reaction rate, with electron-donating groups generally accelerating the reaction. cdnsciencepub.com

Steric Effects: The bulkiness of the phenyl group can hinder the approach of reactants to certain positions on the furan ring, thereby influencing the regioselectivity of reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Phenylfuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms in 2-Methyl-4-phenylfuran can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, with deshielding effects observed for protons in proximity to electronegative atoms or aromatic systems.

The phenyl group protons typically appear as a complex multiplet in the aromatic region, a result of their various electronic environments. The protons on the furan (B31954) ring exhibit distinct signals, with their chemical shifts influenced by the oxygen heteroatom and the phenyl substituent. The methyl group protons, being attached to the furan ring, appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.50 - 7.60 | Multiplet |

| Phenyl-H (meta) | 7.35 - 7.45 | Multiplet |

| Phenyl-H (para) | 7.20 - 7.30 | Multiplet |

| Furan-H (at C5) | ~7.3 | Singlet |

| Furan-H (at C3) | ~6.4 | Singlet |

| Methyl-H | ~2.3 | Singlet |

Note: Predicted data is generated based on computational models and may vary from experimental values.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being characteristic of its hybridization and chemical environment.

The carbons of the phenyl ring typically resonate in the downfield region of the spectrum. The furan ring carbons also appear at lower field due to the influence of the oxygen atom and aromaticity. The methyl carbon, being an sp³-hybridized carbon, is found in the upfield region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan-C2 (substituted with -CH₃) | ~150 |

| Furan-C5 | ~140 |

| Phenyl-C1 (ipso) | ~132 |

| Phenyl-C (ortho, meta, para) | 125 - 129 |

| Furan-C4 (substituted with phenyl) | ~122 |

| Furan-C3 | ~108 |

| Methyl-C | ~14 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, correlations would be expected between the adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton to its corresponding carbon in the furan ring, phenyl ring, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural units. For example, a correlation would be expected between the methyl protons and the C2 carbon of the furan ring, as well as the C3 carbon. Similarly, correlations between the furan proton at C3 and the phenyl carbons would confirm the attachment of the phenyl ring at the C4 position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The absorption of specific frequencies of infrared radiation corresponds to the stretching and bending vibrations of different functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations from the phenyl and furan rings. The C-O-C stretching of the furan ring will also be a prominent feature.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Furan Ring Stretch (C=C and C-O) | 1500 - 1400 | Strong |

| C-O-C Asymmetric Stretch | 1250 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Note: Predicted data is based on typical frequency ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce a series of characteristic fragment ions.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the methyl group and fragmentation of the furan and phenyl rings. The stability of the resulting carbocations and radical cations governs the observed fragmentation pathways.

Expected Fragmentation Pattern for this compound:

| m/z | Possible Fragment Ion | Notes |

| 158 | [C₁₁H₁₀O]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | [M - CO]⁺ | Loss of carbon monoxide |

| 115 | [C₉H₇]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The presence of the conjugated phenyl and furan ring systems in this compound results in π → π* electronic transitions, which are expected to lead to strong absorption in the ultraviolet region. The substitution pattern on the furan ring will influence the exact position and intensity of the absorption maxima.

Predicted UV-Vis Absorption for this compound:

| Electronic Transition | Predicted λ_max (nm) |

| π → π* | ~250 - 280 |

Note: The predicted λ_max is an estimation based on the chromophoric system.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This non-destructive technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of molecules like this compound. ku.ac.kescielo.org.za The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is unique to the crystal's internal structure, allowing for the calculation of the electron density map and, subsequently, the exact position of each atom.

Should this compound be analyzed using single-crystal XRD, the resulting data would be presented in a standardized crystallographic information file (CIF). A hypothetical summary of such data is presented in the interactive table below to illustrate the parameters that would be determined.

Interactive Table 1: Hypothetical Crystallographic Data for this compound. Users can sort the data by clicking on the column headers.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₁H₁₀O | The elemental composition of the molecule. |

| Formula Weight | 158.19 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The symmetry group of the crystal lattice. |

| a (Å) | 11.71 Å | The length of the 'a' axis of the unit cell. |

| b (Å) | 11.10 Å | The length of the 'b' axis of the unit cell. |

| c (Å) | 18.30 Å | The length of the 'c' axis of the unit cell. |

| β (°) | 93.69° | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 2375.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.35 g/cm³ | The theoretical density of the crystal. |

| R-factor | < 0.05 | An indicator of the quality of the structural model fit to the data. |

This detailed structural information is invaluable for computational chemistry, materials science, and understanding structure-activity relationships in medicinal chemistry. nih.govresearchgate.net

Emerging Spectroscopic Techniques in Furan Research

Beyond traditional spectroscopic methods, several emerging techniques are providing deeper insights into the properties and analysis of furan and its derivatives. These advanced methods offer enhanced sensitivity, specificity, and the ability to probe molecular characteristics in novel ways.

Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high volatility of many furan derivatives, analytical methods that can effectively capture these compounds from a sample matrix are essential. restek.com HS-SPME is a solvent-free extraction technique that has demonstrated high sensitivity for the analysis of furans at low concentration levels. restek.com Recent advancements include the development of the SPME Arrow, which features a more robust design and a larger volume of extraction phase, providing significantly better analyte responses compared to traditional SPME fibers. restek.commdpi.com When coupled with tandem mass spectrometry (GC-MS/MS), this technique allows for highly selective and sensitive quantification of furan derivatives in complex matrices like food and environmental samples. mdpi.com

Chirped-Pulse Fourier-Transform Millimeter-Wave (CP-FTMW) Rotational Spectroscopy: This technique provides extremely precise measurements of the rotational constants of a molecule in the gas phase. From these constants, a highly accurate molecular structure can be determined. A study on the parent furan molecule used CP-FTMW spectroscopy to investigate its structure in vibrationally excited states. mit.edu This method can reveal subtle structural details and conformational dynamics that are not accessible through other techniques.

Terahertz Spectroscopy: Operating in the frequency range between microwave and infrared radiation, terahertz spectroscopy is an emerging technique in pharmaceutical and chemical analysis. rroij.com It is sensitive to the low-frequency vibrational modes of molecules and the collective vibrations of crystal lattices (phonons). This makes it particularly useful for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. For furan derivatives, terahertz spectroscopy could be used to differentiate between different solid-state forms and to study intermolecular interactions. rroij.comnih.gov

Advanced Infrared (IR) and Raman Spectroscopy: While IR and Raman spectroscopy are established methods, recent advancements have increased their utility in furan research. Fourier-Transform Infrared (FT-IR) spectroscopy, combined with advanced data processing, allows for precise identification of functional groups and components in complex mixtures. rroij.com Similarly, Raman microscopy enables spatially resolved chemical analysis, which is valuable for examining heterogeneous samples and identifying the distribution of different chemical species. rroij.com These techniques provide detailed molecular fingerprint information based on the vibrational modes within the molecule. mdpi.com

Computational Chemistry and Quantum Mechanical Studies of 2 Methyl 4 Phenylfuran

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including atoms and molecules. aps.orgnih.govnih.gov It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, offering a favorable balance between accuracy and computational cost, making it a standard tool for routine calculations in chemistry. aps.orgnih.gov DFT calculations can provide valuable information about a molecule's electronic properties, geometry, and reactivity.

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the minimum energy on the potential energy surface. researchgate.netyoutube.com This optimized structure represents the most stable conformation of the molecule. For 2-Methyl-4-phenylfuran, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is found.

Conformational analysis is particularly important for this compound due to the rotational freedom around the single bond connecting the furan (B31954) and phenyl rings. This rotation gives rise to different conformers, each with a distinct energy. DFT calculations can be used to determine the relative energies of these conformers and to identify the global minimum energy structure. researchgate.net The dihedral angle between the furan and phenyl rings is a key parameter in this analysis. For similar substituted biphenyl systems, the planarity or twist of the rings is influenced by steric and electronic effects. rsc.org

Below is a representative table of optimized geometric parameters for this compound, as would be predicted by DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p). materialsciencejournal.org

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C(furan)-C(phenyl) | 1.48 |

| C-O (furan) | 1.37 | |

| C=C (furan) | 1.36 | |

| C-C (furan) | 1.43 | |

| C-CH₃ | 1.51 | |

| Bond Angle (°) | C-C-C (phenyl) | 120.0 |

| C-O-C (furan) | 106.0 | |

| Dihedral Angle (°) | C(furan)-C(furan)-C(phenyl)-C(phenyl) | 35.0 |

| Note: These are hypothetical, illustrative values for this compound based on general chemical principles and data for related molecules, as specific published data was not found. |

DFT calculations are a reliable tool for predicting various spectroscopic parameters. ajchem-a.com Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can be calculated with high accuracy, aiding in the structural elucidation of molecules. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to compute the isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (TMS). rsc.org The accuracy of these predictions can be high, with root-mean-square errors often within 0.2–0.4 ppm for ¹H shifts. nih.gov

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can help in assigning the vibrational modes of the molecule. ajchem-a.com

The following tables present illustrative predicted ¹H and ¹³C NMR chemical shifts and key vibrational frequencies for this compound.

Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Furan H (position 3) | 6.5 | 110 |

| Furan H (position 5) | 7.4 | 142 |

| Methyl H | 2.3 | 14 |

| Phenyl H (ortho) | 7.6 | 127 |

| Phenyl H (meta) | 7.4 | 129 |

| Phenyl H (para) | 7.3 | 128 |

Note: These are estimated values based on substituent effects and data for furan and substituted benzenes. stenutz.euyoutube.com

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 |

| C=C stretch (aromatic rings) | 1600-1450 |

| C-O-C stretch (furan) | 1250-1050 |

| Ring deformation | 1000-700 |

Note: These are typical frequency ranges for the specified vibrational modes. ajchem-a.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the energy gap between them (HOMO-LUMO gap) provide insights into the molecule's reactivity and stability. wuxiapptec.com

A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO across the molecule can identify the likely sites for nucleophilic and electrophilic attack, respectively. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO would also be distributed over the conjugated π-system.

Illustrative FMO Parameters

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These values are representative for similar aromatic heterocyclic systems and serve for illustrative purposes. materialsciencejournal.orgmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are valuable for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan ring due to its lone pairs of electrons, making it a site for electrophilic attack. The hydrogen atoms would exhibit positive potential. wolfram.comchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. acadpubl.euwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds and lone pairs. This analysis provides a quantitative measure of the interactions between filled (donor) and empty (acceptor) orbitals, which represent deviations from the idealized Lewis structure and are indicative of electron delocalization or hyperconjugation. acadpubl.eupcbiochemres.com

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value signifies a stronger interaction and greater stabilization of the molecule. researchgate.net For this compound, NBO analysis would reveal the extent of π-electron delocalization between the furan and phenyl rings and could quantify hyperconjugative interactions involving the methyl group.

Illustrative NBO Interaction Data

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C-C, furan) | π*(C-C, phenyl) | ~15-20 |

| π(C-C, phenyl) | π*(C-C, furan) | ~15-20 |

| LP(O, furan) | π*(C=C, furan) | ~20-25 |

| σ(C-H, methyl) | π*(C=C, furan) | ~2-5 |

Note: These E(2) values are hypothetical estimates based on typical delocalization energies in conjugated systems. LP denotes a lone pair.

Quantum Chemical Descriptors for Reactivity and Selectivity

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be derived to quantify the reactivity and selectivity of a molecule. chemrxiv.org These descriptors are based on conceptual DFT and provide a quantitative framework for understanding chemical behavior.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors help in comparing the reactivity of different molecules and in predicting the outcome of chemical reactions. A high electrophilicity index, for example, suggests a good electrophile.

Illustrative Quantum Chemical Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

Note: These values are calculated from the illustrative HOMO/LUMO energies provided in section 5.2.

Molecular Dynamics Simulations in Chemical Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the detailed examination of the conformational dynamics and intermolecular interactions of chemical compounds, providing insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, MD simulations can offer a window into its behavior within various chemical environments, such as in different solvents or in the presence of other molecules.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles. The forces between particles are calculated using a potential energy function, often referred to as a force field. By integrating these equations of motion, the trajectory of each atom in the system can be tracked over a specific period, typically ranging from nanoseconds to microseconds. Analysis of these trajectories can reveal information about the molecule's flexibility, preferred conformations, and interactions with its surroundings.

For this compound, a key area of investigation using MD simulations would be its conformational landscape. The molecule's structure, featuring a phenyl group attached to a furan ring, allows for rotation around the single bond connecting these two aromatic systems. MD simulations can be employed to explore the rotational energy barrier and identify the most stable dihedral angles between the furan and phenyl rings. This type of conformational analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Furthermore, MD simulations can be utilized to understand the aggregation behavior of this compound. In non-polar environments or at high concentrations, aromatic molecules can exhibit a tendency to stack together through π-π interactions. Atomistic simulations are well-suited to model these non-covalent interactions and predict the likelihood and geometry of dimer or larger cluster formation nih.gov.

The data generated from MD simulations is extensive and can be presented in various formats. For instance, the conformational preferences of the phenyl ring relative to the furan ring in this compound could be summarized in a table that shows the population of different dihedral angle ranges and their corresponding free energies. A hypothetical representation of such data is provided in the table below for illustrative purposes.

| Dihedral Angle Range (°) | Conformer Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|

| 0 ± 30 | 45 | 0.00 |

| 60 ± 30 | 25 | 0.50 |

| 90 ± 30 | 5 | 1.50 |

| 120 ± 30 | 15 | 0.85 |

| 150 ± 30 | 10 | 1.10 |

This illustrative data suggests a preference for a more planar conformation, with a higher energy barrier for perpendicular orientations of the phenyl and furan rings. In a real research context, such a table would be accompanied by a detailed analysis of the simulation parameters and a discussion of the implications of these conformational preferences on the molecule's properties.

Exploration of Novel Chemical Transformations and Reactivity of 2 Methyl 4 Phenylfuran

Palladium-Catalyzed Cross-Coupling Reactions of Furan (B31954) Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to halogenated derivatives of 2-methyl-4-phenylfuran opens avenues for significant molecular diversification. While direct studies on this compound halides are specific, the reactivity can be inferred from extensive research on analogous substituted furan systems. The primary positions for halogenation on the this compound ring are C3 and C5, with the C5 position being more activated and sterically accessible.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating biaryl linkages, coupling an organoboron reagent with an organic halide. nih.gov For a hypothetical 5-bromo-2-methyl-4-phenylfuran, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed efficiently. Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium acetate, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. nih.govmdpi.com The choice of ligand is critical, with bulky, electron-rich dialkylbiaryl phosphines often providing superior results for heteroaromatic substrates. nih.gov These reactions are generally tolerant of a wide range of functional groups on the coupling partners. researchgate.net

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgdrugfuture.com A 5-halo-2-methyl-4-phenylfuran derivative would serve as the organic halide component. The reaction typically employs a palladium catalyst, a base (like triethylamine (B128534) or potassium carbonate), and a phosphine ligand. wikipedia.orgyoutube.com The reaction is highly regioselective, with the aryl group from the furan typically adding to the less substituted carbon of the alkene double bond. organic-chemistry.org Intramolecular Heck reactions are particularly useful for constructing new ring systems. youtube.com

The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from studies on similar furan and heteroaromatic halides.

| Reaction | Halide Substrate (Example) | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | 5-Bromo-2-methyl-4-phenylfuran | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |

| Heck | 5-Iodo-2-methyl-4-phenylfuran | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |

| Sonogashira | 5-Bromo-2-methyl-4-phenylfuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |

| Buchwald-Hartwig | 5-Bromo-2-methyl-4-phenylfuran | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

This table is illustrative and based on general methodologies for palladium-catalyzed cross-coupling reactions of heteroaryl halides.

Functionalization via C-H Activation Methodologies

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (i.e., halogenation) of the substrate. For this compound, the most reactive C-H bond for palladium-catalyzed direct arylation is at the C5 position due to its electronic properties and lower steric hindrance compared to the C3 position.

Research on the direct arylation of 2-substituted furans, such as 2-methylfuran (B129897) and 2-n-butylfuran, consistently shows high selectivity for functionalization at the C5 position. In these reactions, the furan derivative is coupled directly with an aryl bromide or chloride in the presence of a palladium catalyst and a suitable base.

A notable catalytic system for this transformation combines a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), with a palladium precursor, which has been shown to promote the direct arylation of various furan derivatives in high yields. amazonaws.com The reaction is typically performed at elevated temperatures in a solvent like N,N-dimethylacetamide (DMAc) with a base such as sodium acetate. amazonaws.com This methodology has proven effective for coupling furan derivatives with both electron-deficient and, to a lesser extent, electron-rich aryl bromides.

The table below presents data from the direct C-H arylation of 2-methylfuran-3-carboxylic acid ethyl ester, a close structural analog to this compound, demonstrating the feasibility and yields of such transformations. amazonaws.com

| Aryl Bromide | Product | Yield (%) |

| 4-Bromoacetophenone | 5-(4-Acetylphenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 88 |

| 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 90 |

| 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 84 |

Data sourced from studies on 2-methylfuran-3-carboxylic acid ethyl ester, a model substrate. amazonaws.com

This regioselective preference for the C5 position makes C-H activation a predictable and powerful tool for elaborating the structure of this compound, enabling the synthesis of complex 2,4,5-trisubstituted furans from simple precursors. nih.gov

Photochemical and Electrochemical Reactivity

The furan ring in this compound is susceptible to transformations under both photochemical and electrochemical conditions, offering pathways to unique molecular architectures that are often inaccessible through thermal methods.

Photochemical Reactivity: Furans are known to participate in various photochemical reactions, most notably [2+2] photocycloaddition reactions. acs.orgnsf.gov When irradiated with UV light in the presence of an alkene, this compound can be expected to form a cyclobutane (B1203170) ring. youtube.com The reaction involves the excitation of one of the double bonds to a higher energy state, followed by a concerted or stepwise cycloaddition. youtube.com The regioselectivity and stereoselectivity of these reactions can be influenced by the electronic nature of the substituents on both the furan and the alkene. nih.gov Intramolecular [2+2] photocycloadditions are also a powerful method for constructing bridged bicyclic systems. acs.org

Electrochemical Reactivity: The furan nucleus is electron-rich and can be readily oxidized electrochemically. Anodic oxidation of furan derivatives in methanol (B129727) typically leads to the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives. researchgate.net This reaction proceeds via a radical cation intermediate and involves the 1,4-addition of two methoxy (B1213986) groups across the furan ring. This transformation is a valuable method for converting the aromatic furan system into a functionalized dihydrofuran, which can serve as a versatile intermediate for further synthesis. Similarly, the oxidation of furans using singlet oxygen, which can be generated photochemically, yields 5-hydroxy-2(5H)-furanone derivatives. acs.org

The following table outlines the expected products from these transformations on the this compound scaffold.

| Reaction Type | Conditions | Expected Product |

| [2+2] Photocycloaddition | UV light (hν), Alkene (e.g., ethylene) | Substituted oxabicyclo[3.2.0]heptene |

| Electrochemical Oxidation | Anodic oxidation, Methanol (MeOH) | 2,5-Dimethoxy-2-methyl-4-phenyl-2,5-dihydrofuran |

| Singlet Oxygen Oxidation | ¹O₂, Rose Bengal, hν | 5-Hydroxy-2-methyl-4-phenyl-2(5H)-furanone |

Green Chemistry Approaches in this compound Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis and modification of heterocyclic compounds, including this compound. A key focus is the use of renewable starting materials and the development of environmentally benign catalytic processes.

A significant green approach to furan-containing compounds involves their synthesis from biomass. mdpi.com The precursor 2-methylfuran (2-MF) is a platform chemical that can be produced from the catalytic conversion of furfural (B47365), which itself is derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. rsc.orgnih.govresearchgate.net Numerous catalytic systems, including those based on non-precious metals like copper and cobalt, have been developed for the efficient and selective hydrodeoxygenation of furfural to 2-MF. rsc.orgresearchgate.net

Once 2-methylfuran is obtained, the phenyl group at the C4 position could potentially be introduced via green catalytic methods. For instance, developing a one-pot synthesis from biomass-derived precursors that combines furan ring formation with a subsequent C-H arylation step would represent a highly sustainable route. rsc.org

In the transformation of this compound, green chemistry principles can be applied by:

Employing Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. For example, reactions like the Heck coupling have been successfully performed in water or poly(ethylene glycol) (PEG). organic-chemistry.org

Using Heterogeneous Catalysts: Developing solid-supported palladium catalysts that can be easily recovered and recycled, minimizing metal leaching and waste. mdpi.com Palladium nanoparticles supported on materials like modified graphene have shown high activity and reusability in Suzuki-Miyaura reactions. mdpi.com

Improving Atom Economy: Utilizing C-H activation strategies, as discussed in section 6.2, is inherently greener than traditional cross-coupling methods as it reduces the number of synthetic steps and eliminates the generation of stoichiometric inorganic salt waste.

The table below compares a traditional synthesis route with a potential greener alternative for a 2,4,5-trisubstituted furan.

| Feature | Traditional Route | Greener Route |

| Starting Material | Petroleum-based chemicals | Biomass-derived 2-methylfuran |

| Key Transformation | Halogenation followed by Suzuki Coupling | Direct C-H Arylation |

| Catalyst | Homogeneous Pd catalyst (non-recyclable) | Heterogeneous Pd catalyst (recyclable) |

| Solvent | Toluene, DMF | Water, 2-MeTHF, or solvent-free |

| Byproducts | Stoichiometric metal halide salts | Catalytic amounts of base byproducts |

This shift towards bio-derived feedstocks and more efficient, recyclable catalytic systems is crucial for the sustainable production of valuable furan-based chemical intermediates. frontiersin.org

Emerging Research Directions and Future Perspectives for 2 Methyl 4 Phenylfuran in Chemical Science

Development of New Catalytic Systems for Furan (B31954) Functionalization

The functionalization of the furan ring is a key step in harnessing its potential for more complex molecular architectures. For 2-Methyl-4-phenylfuran, the development of selective and efficient catalytic systems for C-H functionalization is a primary research frontier. The presence of both a methyl and a phenyl group on the furan ring offers multiple sites for modification, presenting both a challenge and an opportunity for catalytic control.

Recent advancements in catalysis for furan derivatives have largely centered on transition-metal-catalyzed cross-coupling and C-H activation reactions. nih.govjasianresearch.com For this compound, future research will likely focus on catalysts that can selectively target the C-H bonds at the C3 and C5 positions of the furan ring, as well as the C-H bonds of the phenyl substituent.

Table 1: Potential Catalytic Systems for the Functionalization of this compound

| Catalyst System | Target Transformation | Potential Advantages |

| Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | C-H arylation, alkenylation, alkynylation | High efficiency, broad substrate scope, well-established reactivity with furans. |

| Nickel-based catalysts | Cross-coupling with organometallic reagents | Lower cost compared to palladium, unique reactivity profiles. |

| Copper-catalyzed systems | Amination, etherification | Abundant and inexpensive metal, effective for introducing heteroatoms. |

| Rhodium and Iridium catalysts | C-H borylation | Allows for subsequent functionalization at the borylated position. |

Detailed research findings in the broader field of furan chemistry indicate that the choice of ligand, base, and solvent system is crucial in determining the regioselectivity and efficiency of these transformations. For instance, directing groups can be employed to steer the catalyst to a specific C-H bond, a strategy that could be adapted for the selective functionalization of the phenyl ring in this compound.

Integration into Advanced Chemical Systems and Materials

The unique combination of a methyl and a phenyl group on the furan core suggests that this compound could be a valuable building block for advanced materials with tailored electronic and physical properties. The phenyl group can enhance π-stacking interactions, which are crucial for charge transport in organic electronic materials, while the methyl group can influence solubility and morphology.

Emerging research on furan-based polymers has demonstrated their potential in a variety of applications, from organic photovoltaics to biodegradable plastics. mdpi.comacs.org By analogy, this compound could be envisioned as a monomer or a key intermediate in the synthesis of novel polymers.

Potential Applications in Advanced Materials:

Organic Electronics: Incorporation into conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenylfuran moiety could serve as an electron-rich unit in donor-acceptor copolymers.

Thermosetting Resins: The furan ring can participate in Diels-Alder reactions, opening up possibilities for creating thermally reversible cross-linked polymers, also known as healable materials.

Specialty Polymers: The specific substitution pattern of this compound could lead to polymers with unique thermal or mechanical properties.

Further research is needed to explore the polymerization of this compound and to characterize the properties of the resulting materials. The development of efficient synthetic routes to bifunctional derivatives of this compound will be a critical step in this direction.

Theoretical Prediction and Validation of Novel Reactivity

Computational chemistry and theoretical studies are powerful tools for predicting the reactivity and properties of new molecules, thereby guiding experimental efforts. For this compound, theoretical calculations can provide valuable insights into its electronic structure, aromaticity, and the relative reactivity of its different C-H bonds.

Density Functional Theory (DFT) calculations are commonly used to model the geometry, electronic properties, and reaction mechanisms of organic molecules. mdpi.com Such studies on this compound could predict the most favorable sites for electrophilic and nucleophilic attack, as well as the transition state energies for various catalytic C-H functionalization reactions.

Table 2: Predicted Reactivity Hotspots in this compound from Theoretical Studies

| Position | Predicted Reactivity | Rationale |

| C5-H of Furan Ring | Prone to electrophilic substitution and metallation | Electron-rich nature of the furan ring, activation by the methyl group. |

| C3-H of Furan Ring | Potentially reactive towards specific catalytic systems | Less sterically hindered than the C5 position. |

| ortho-positions of Phenyl Ring | Susceptible to directed C-H functionalization | Proximity to the furan ring could enable directed catalysis. |

| para-position of Phenyl Ring | Favorable for electrophilic aromatic substitution | Standard reactivity pattern for substituted benzene (B151609) rings. |

Experimental validation of these theoretical predictions will be a crucial next step. This could involve performing a series of well-chosen chemical reactions and analyzing the product distributions to map the inherent reactivity of the molecule. This interplay between theory and experiment will be vital for unlocking the full synthetic potential of this compound.

Sustainable Synthesis and Circular Economy Considerations for Furan Derivatives

The development of sustainable synthetic methods for valuable chemicals is a central goal of modern chemistry. Furan derivatives are particularly attractive in this regard, as they can often be derived from lignocellulosic biomass, a renewable and abundant feedstock. rsc.org A key future research direction for this compound will be the development of green and economically viable synthetic routes.

Current methods for the synthesis of substituted furans often rely on multi-step procedures starting from petroleum-based feedstocks. A more sustainable approach would involve the direct conversion of biomass-derived platform molecules. For instance, one could envision a catalytic process that couples a biomass-derived furan precursor with a lignin-derived aromatic compound to form the this compound scaffold.

Key Considerations for a Circular Economy Approach:

Renewable Feedstocks: Utilizing biomass for the synthesis of both the furan and phenyl moieties.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Catalytic Efficiency: Employing highly active and recyclable catalysts to minimize waste and energy consumption.

Biodegradability: Investigating the end-of-life options for materials derived from this compound, with a focus on biodegradability or chemical recyclability.

The integration of this compound and other furan derivatives into a circular economy framework will require a holistic approach, considering the entire life cycle of the chemical and any materials produced from it. This includes sustainable synthesis, durable application, and efficient end-of-life management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-4-phenylfuran, and what key reagents are involved?

- Methodological Answer: A common method involves reacting morpholine-derived enaminones with propargylmagnesium bromide, followed by treatment with trimethylsulfonium iodide (Me₃SI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO) under inert conditions. This one-pot procedure yields this compound after extraction with diethyl ether and purification .

- Key Reagents:

| Reagent | Role | Stoichiometry |

|---|---|---|

| Propargylmagnesium bromide | Nucleophilic alkylation agent | 1.0 equiv |

| Me₃SI | Alkylating agent | 3.0 equiv |

| NaH | Base | 4.0 equiv |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- 1H/13C-NMR: Assign signals for the furan ring protons (δ 6.5–7.2 ppm) and methyl/phenyl substituents.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or EI-MS, observing the molecular ion peak (e.g., m/z ~158 for C₁₁H₁₀O).

- X-ray Crystallography: For unambiguous structural confirmation, use programs like SHELXL for refinement, particularly with high-resolution data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use local exhaust ventilation and closed systems to minimize vapor exposure.

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage: Keep in airtight containers away from oxidizers, acids, and ignition sources due to flammability risks .

Advanced Research Questions

Q. How can multicomponent reactions be optimized for synthesizing this compound derivatives with high regioselectivity?

- Methodological Answer: Optimize solvent polarity (e.g., DMSO for polar intermediates) and temperature (20–60°C). Use catalysts like Lewis acids (e.g., ZnCl₂) to direct regioselectivity. Monitor reaction progress via TLC and isolate intermediates to minimize side products .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for the compound’s reactivity?

- Methodological Answer:

- Density Functional Theory (DFT): Compare calculated frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials.

- Kinetic Studies: Perform variable-temperature NMR or stopped-flow spectroscopy to validate mechanistic pathways.

- Error Analysis: Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., instrumental drift) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing novel analogs?

- Methodological Answer:

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallographic Refinement: Apply SHELXL to resolve ambiguities in electron density maps, especially for stereoisomers .

- Statistical Validation: Compare experimental shifts with databases (e.g., SDBS) to identify outliers .

Q. What experimental strategies can mitigate side reactions during the alkylation steps of this compound synthesis?

- Methodological Answer:

- Controlled Stoichiometry: Use a 10–20% excess of the alkylating agent to drive the reaction to completion.

- Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent oxidation of intermediates.

- Low-Temperature Quenching: Add ice-cold water to terminate reactions and stabilize reactive species .

Q. How can high-resolution X-ray crystallography using programs like SHELXL improve structural determination of complex this compound derivatives?

- Methodological Answer: SHELXL refines twinned or low-symmetry crystals by iteratively adjusting atomic displacement parameters (ADPs) and applying restraints for bond lengths/angles. For example, its robust handling of high-resolution data (<1.0 Å) reduces residual density errors, critical for resolving disordered substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.